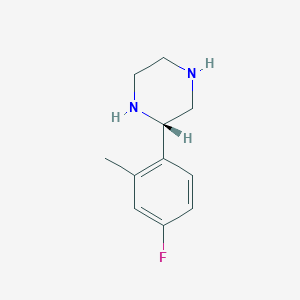

(S)-2-(4-Fluoro-2-methylphenyl)piperazine

説明

(S)-2-(4-Fluoro-2-methylphenyl)piperazine is a chiral compound belonging to the piperazine family, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in the synthesis of various therapeutic agents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and piperazine.

Reductive Amination: The key step involves the reductive amination of 4-fluoro-2-methylbenzaldehyde with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral agent or chromatography to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.

Automated Chiral Resolution: Employing automated chromatographic systems for efficient separation of enantiomers.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions

(S)-2-(4-Fluoro-2-methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: N-oxides of this compound.

Reduction: Reduced piperazine derivatives.

Substitution: Various substituted piperazine compounds depending on the nucleophile used.

科学的研究の応用

(S)-2-(4-Fluoro-2-methylphenyl)piperazine has diverse applications in scientific research:

Medicinal Chemistry: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

Biological Studies: The compound is used in studies investigating receptor binding and activity, particularly in the context of neurotransmitter systems.

Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

作用機序

The mechanism of action of (S)-2-(4-Fluoro-2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies on its binding affinity and selectivity are crucial for understanding its pharmacological effects.

類似化合物との比較

Similar Compounds

1-(4-Fluorophenyl)piperazine: Lacks the methyl group, leading to different pharmacological properties.

1-(2-Methylphenyl)piperazine: Lacks the fluorine atom, affecting its receptor binding profile.

1-(4-Chlorophenyl)piperazine: Substitution of fluorine with chlorine alters its chemical reactivity and biological activity.

Uniqueness

(S)-2-(4-Fluoro-2-methylphenyl)piperazine is unique due to the specific combination of fluorine and methyl substituents on the phenyl ring, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for developing selective receptor modulators and other therapeutic agents.

生物活性

(S)-2-(4-Fluoro-2-methylphenyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a fluorinated aromatic ring. The compound's unique structure contributes to its interaction with various biological targets, particularly receptors involved in neurotransmission.

1. Receptor Affinity and Antagonistic Properties

Research indicates that this compound exhibits significant affinity for the neurokinin-1 (NK1) receptor, which is implicated in pain perception and emotional responses. A study identified it as one of the most potent NK1 receptor antagonists, with promising pharmacokinetic properties and in vivo efficacy .

| Compound | Receptor | Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| This compound | NK1 | 1.5 | High |

| Vestipitant (a related compound) | NK1 | 3.0 | Moderate |

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its derivatives have shown activity against various bacterial strains, suggesting potential use in treating infections . The mechanism involves disruption of bacterial cell wall synthesis.

The mechanism by which this compound exerts its effects primarily involves receptor modulation:

- NK1 Receptor Antagonism : By blocking the NK1 receptor, the compound can inhibit neurogenic inflammation and pain pathways.

- Antimicrobial Mechanism : The compound may interfere with bacterial protein synthesis or cell wall integrity, although specific pathways remain to be fully elucidated.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics, with a half-life suitable for therapeutic applications. Its bioavailability is enhanced due to its chemical stability and ability to cross the blood-brain barrier .

Case Study 1: Pain Management

In preclinical models, this compound demonstrated efficacy in reducing pain responses associated with inflammatory conditions. This effect was attributed to its NK1 receptor antagonism, making it a candidate for further development in pain management therapies.

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against resistant strains of bacteria, highlighting its potential as an alternative treatment option in the face of rising antimicrobial resistance .

特性

IUPAC Name |

(2S)-2-(4-fluoro-2-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYANWVNTGDQHGY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609025 | |

| Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780744-28-7 | |

| Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。